REACTION_CXSMILES
|
[CH:1]1([N:7]2[C:12](=[O:13])[CH:11]=[CH:10][C:9]([C:14]([O:16]C)=[O:15])=[CH:8]2)[CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[Li+].[OH-]>C1COCC1.CO>[CH:1]1([N:7]2[C:12](=[O:13])[CH:11]=[CH:10][C:9]([C:14]([OH:16])=[O:15])=[CH:8]2)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6]1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
100 mg
|
Type
|
reactant
|
Smiles
|
C1(CCCCC1)N1C=C(C=CC1=O)C(=O)OC
|
Name
|
|
Quantity
|
1 mL
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
THF MeOH
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1.CO
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The solution was stirred at room temperature
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was consumed
|
Type
|
CONCENTRATION
|
Details
|
The solution was then concentrated in vacuo
|
Type
|
EXTRACTION
|
Details
|
extracted with EtOAc (3×)
|
Type
|
WASH
|
Details
|
The combined EtOAc layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over MgSO4
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C1(CCCCC1)N1C=C(C=CC1=O)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 60 mg | |
YIELD: PERCENTYIELD | 63% | |
YIELD: CALCULATEDPERCENTYIELD | 63.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |